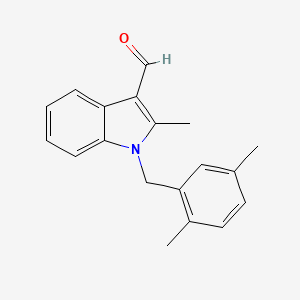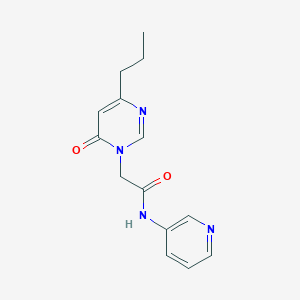
4-(Bromomethyl)-2-(difluoromethyl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2-(difluoromethyl)oxazole, also known as BDFM, is a chemical compound that has gained attention in scientific research due to its unique properties. BDFM is a heterocyclic compound that contains both bromine and fluorine atoms, making it a valuable tool for researchers in the fields of medicinal chemistry and drug development. In
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2-(difluoromethyl)oxazole is not fully understood, but it is believed to involve the inhibition of enzymes that are essential for the survival of bacteria, viruses, and cancer cells. 4-(Bromomethyl)-2-(difluoromethyl)oxazole has been shown to inhibit the activity of DNA polymerase, RNA polymerase, and reverse transcriptase, which are enzymes that are essential for the replication of genetic material.
Biochemical and Physiological Effects:
4-(Bromomethyl)-2-(difluoromethyl)oxazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-(Bromomethyl)-2-(difluoromethyl)oxazole can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 4-(Bromomethyl)-2-(difluoromethyl)oxazole has been shown to inhibit the replication of viruses such as HIV and hepatitis C. In cancer cells, 4-(Bromomethyl)-2-(difluoromethyl)oxazole has been shown to induce cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(Bromomethyl)-2-(difluoromethyl)oxazole is its ability to selectively inhibit the activity of enzymes that are essential for the survival of bacteria, viruses, and cancer cells. This makes it a valuable tool in the development of new drugs. However, one of the limitations of 4-(Bromomethyl)-2-(difluoromethyl)oxazole is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 4-(Bromomethyl)-2-(difluoromethyl)oxazole in scientific research. One area of interest is in the development of new antiviral drugs that can target viruses such as HIV and hepatitis C. Additionally, 4-(Bromomethyl)-2-(difluoromethyl)oxazole has the potential to be used in the development of new antibiotics to combat antibiotic-resistant bacteria. Another area of interest is in the development of new anticancer drugs that can selectively target cancer cells while sparing healthy cells. Finally, 4-(Bromomethyl)-2-(difluoromethyl)oxazole has the potential to be used in the development of new imaging agents for use in medical imaging.
Métodos De Síntesis
The synthesis of 4-(Bromomethyl)-2-(difluoromethyl)oxazole involves the reaction of 2,4-difluoro-5-nitrobenzyl bromide with oxazole in the presence of a base. This reaction results in the formation of 4-(Bromomethyl)-2-(difluoromethyl)oxazole with a yield of approximately 60%. The purity of the compound can be increased through recrystallization.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2-(difluoromethyl)oxazole has been used in various scientific research studies due to its unique properties. One of the main applications of 4-(Bromomethyl)-2-(difluoromethyl)oxazole is in the development of new drugs. 4-(Bromomethyl)-2-(difluoromethyl)oxazole has been shown to have antiviral, antibacterial, and antifungal properties, making it a valuable tool in the fight against infectious diseases. Additionally, 4-(Bromomethyl)-2-(difluoromethyl)oxazole has been used in the development of anticancer drugs due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
4-(bromomethyl)-2-(difluoromethyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF2NO/c6-1-3-2-10-5(9-3)4(7)8/h2,4H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDUBLOHWGTTLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-(difluoromethyl)-1,3-oxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


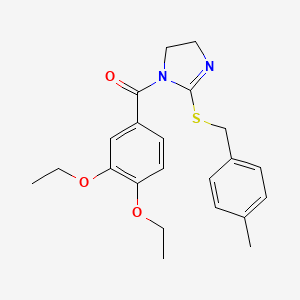
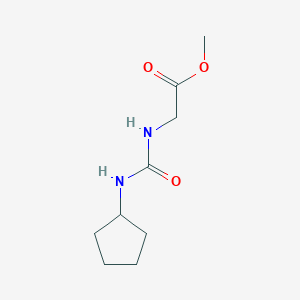
![1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2953894.png)
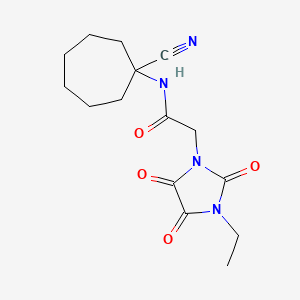
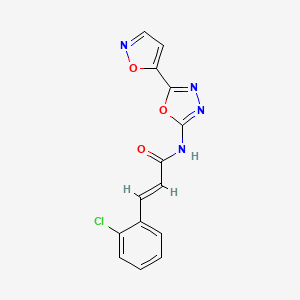

![[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](oxolan-2-ylmethyl)amine](/img/structure/B2953903.png)
![6-[[5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2953904.png)

![3-(2-chloro-6-fluorobenzyl)-9-(furan-2-ylmethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2953908.png)
